

Spectroscopic Profile of 2-Acetylbenzaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	2-Acetylbenzaldehyde	
Cat. No.:	B1198548	Get Quote

Introduction

2-Acetylbenzaldehyde, also known as ortho-acetylbenzaldehyde or 2-formylacetophenone, is an organic compound with the chemical formula C₉H₈O₂.[1] Its structure, featuring both an aldehyde and a ketone functional group on a benzene ring, makes it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the spectroscopic data for **2-acetylbenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and related fields to aid in the identification, characterization, and quality control of this compound.

Molecular and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₈ O ₂
Molecular Weight	148.16 g/mol [1]
Appearance	Solid
Melting Point	39-43 °C
CAS Number	24257-93-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **2-acetylbenzaldehyde**, based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of **2-acetylbenzaldehyde** is expected to show distinct signals for the aldehydic proton, the methyl protons of the acetyl group, and the four protons on the aromatic ring.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (- CHO)
~7.9 - 8.1	Multiplet	2H	Aromatic protons (ortho to carbonyls)
~7.5 - 7.7	Multiplet	2H	Aromatic protons (meta to carbonyls)
~2.6	Singlet	3H	Acetyl protons (- COCH₃)

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the **2-acetylbenzaldehyde** molecule.



Chemical Shift (δ) (ppm)	Assignment	
~200	Ketone Carbonyl Carbon (C=O)	
~192	Aldehyde Carbonyl Carbon (C=O)	
~138	Aromatic Carbon (quaternary, attached to acetyl)	
~135	Aromatic Carbon (quaternary, attached to aldehyde)	
~128 - 134	Aromatic Carbons (CH)	
~28	Acetyl Methyl Carbon (-CH₃)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-acetylbenzaldehyde** will be characterized by strong absorption bands corresponding to the carbonyl groups of the aldehyde and ketone, as well as absorptions for the aromatic ring.

Wavenumber (cm ^{−1})	Intensity	Assignment
~3080 - 3010	Medium-Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1748	Strong	Acetyl C=O Stretch[1]
~1695	Strong	Aldehyde C=O Stretch[1]
~1600 - 1450	Medium-Strong	Aromatic C=C Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-acetylbenzaldehyde**, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.



m/z	Proposed Fragment Ion
148	[M] ⁺ (Molecular Ion)
133	[M - CH ₃] ⁺
120	[M - CO] ⁺
105	[M - CHO - H ₂] ⁺ or [M - CH ₃ - CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)
43	[CH₃CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of 2-acetylbenzaldehyde for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument.
- Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The
 magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of
 scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of
 scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
 (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy



- Sample Preparation (ATR): A small amount of solid **2-acetylbenzaldehyde** is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. The anvil is lowered to ensure good contact between the sample and the crystal.
- Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

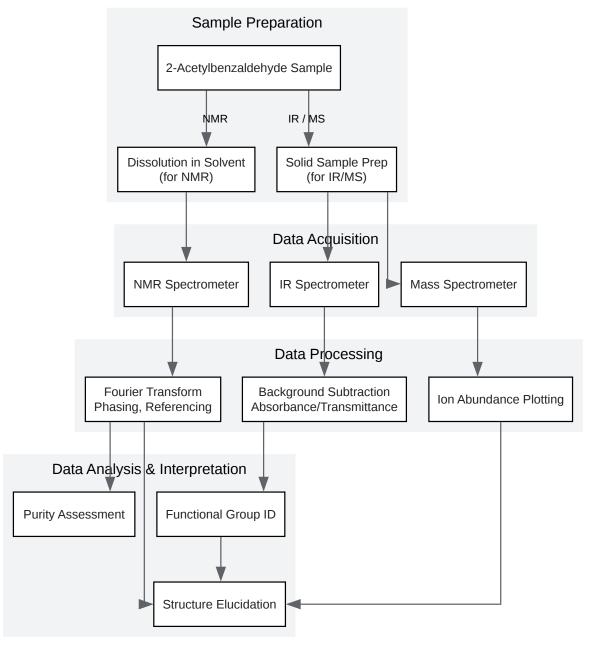
- Sample Introduction: A small amount of 2-acetylbenzaldehyde is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-acetylbenzaldehyde**.



General Spectroscopic Analysis Workflow



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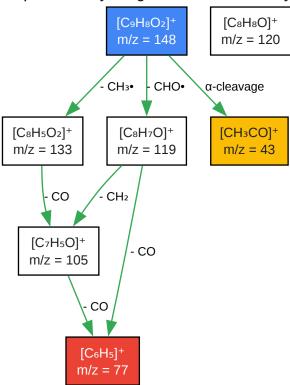
Caption: A flowchart of the general workflow for spectroscopic analysis.



Predicted Mass Spectrometry Fragmentation of 2-Acetylbenzaldehyde

This diagram illustrates the predicted fragmentation pathway of **2-acetylbenzaldehyde** under electron ionization mass spectrometry.

Predicted Mass Spectrometry Fragmentation of 2-Acetylbenzaldehyde



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Caption: Predicted fragmentation of **2-acetylbenzaldehyde** in MS.

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References

• 1. 2-Acetylbenzaldehyde | C9H8O2 | CID 152671 - PubChem [pubchem.ncbi.nlm.nih.gov]



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